molecular formula C6H3BrClF B027433 1-Bromo-4-chloro-2-fluorobenzene CAS No. 1996-29-8

1-Bromo-4-chloro-2-fluorobenzene

Cat. No. B027433
Key on ui cas rn: 1996-29-8
M. Wt: 209.44 g/mol
InChI Key: FPNVMCMDWZNTEU-UHFFFAOYSA-N
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Patent
US07538214B2

Procedure details

A solution of 1-bromo-4-chloro-2-fluorobenzene (20.4 g, 0.100 mol) in tetrahydrofuran (THF; 50 mL) was slowly added to lithium diisopropylamide (LDA; 0.125 mol) in THF (600 mL) at −50° C. After addition, the solution was warmed to −20° C. and then cooled to −50° C. A solution of trimethyl borate (13.5 g, 0.130 mol) in THF (20 mL) was added slowly and the temperature was warmed to −20° C. The mixture was then cooled to −70° C. and a solution of peracetic acid (32% in acetic acid, 0.150 mol) was slowly added and the mixture was warmed to ambient temperature. Water (250 mL) was added and the solution was extracted with ethyl acetate (2×200 mL). The combined organic phases were dried and concentrated. The black oil was purified by column chromatography (20% ethyl acetate in hexanes) to give 3-bromo-6-chloro-2-fluorophenol (14.1 g, 0.063 mol) 1H NMR (CDCl3): δ 7.05 (m, 2H), 5.5 (br s, 1H).
Quantity
20.4 g
Type
reactant
Reaction Step One
Quantity
0.125 mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
13.5 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
peracetic acid
Quantity
0.15 mol
Type
reactant
Reaction Step Three
Name
Quantity
250 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([Cl:8])=[CH:4][C:3]=1[F:9].C([N-]C(C)C)(C)C.[Li+].B(OC)(OC)[O:19]C.C(OO)(=O)C>O1CCCC1.O>[Br:1][C:2]1[C:3]([F:9])=[C:4]([OH:19])[C:5]([Cl:8])=[CH:6][CH:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
20.4 g
Type
reactant
Smiles
BrC1=C(C=C(C=C1)Cl)F
Name
Quantity
0.125 mol
Type
reactant
Smiles
C(C)(C)[N-]C(C)C.[Li+]
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
600 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
13.5 g
Type
reactant
Smiles
B(OC)(OC)OC
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
peracetic acid
Quantity
0.15 mol
Type
reactant
Smiles
C(C)(=O)OO
Step Four
Name
Quantity
250 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-20 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After addition
TEMPERATURE
Type
TEMPERATURE
Details
cooled to −50° C
TEMPERATURE
Type
TEMPERATURE
Details
the temperature was warmed to −20° C
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then cooled to −70° C.
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was warmed to ambient temperature
EXTRACTION
Type
EXTRACTION
Details
the solution was extracted with ethyl acetate (2×200 mL)
CUSTOM
Type
CUSTOM
Details
The combined organic phases were dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The black oil was purified by column chromatography (20% ethyl acetate in hexanes)

Outcomes

Product
Name
Type
product
Smiles
BrC=1C(=C(C(=CC1)Cl)O)F
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.063 mol
AMOUNT: MASS 14.1 g
YIELD: CALCULATEDPERCENTYIELD 63%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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